molecular formula C7H12N2O5 B158428 gamma-Glutamylglycine CAS No. 1948-29-4

gamma-Glutamylglycine

Cat. No. B158428
CAS RN: 1948-29-4
M. Wt: 204.18 g/mol
InChI Key: ACIJGUBIMXQCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Glutamylglycine is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It has a role as a human metabolite .


Synthesis Analysis

The synthesis of gamma-Glutamylglycine involves multiple pathways. One pathway consists of two steps: first, gamma-Glu-Val is produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the gamma-glutamyl group from GSH to valine by the gamma-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex. In the next step, gamma-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p .


Molecular Structure Analysis

Gamma-Glutamylglycine belongs to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the gamma-glutamyl amide bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water .


Chemical Reactions Analysis

Gamma-Glutamylglycine is involved in various chemical reactions. It is modulated in a tissue-specific manner by use in biosynthetic reactions, catabolism by the glycine cleavage system (GCS), and excretion via glycine conjugation .


Physical And Chemical Properties Analysis

Gamma-Glutamylglycine has the molecular formula C7H12N2O5 . More detailed physical and chemical properties can be found on databases like PubChem .

Scientific Research Applications

Glutathione Synthesis and Modulation

Gamma-glutamylglycine plays a role in glutathione synthesis. Glutathione, synthesized from amino acids including gamma-glutamylglycine, is crucial for protecting cells against oxidative stress. The enzyme gamma-glutamylcysteine synthetase, essential in this process, is modulated by its substrates and feedback inhibition (Anderson, 1998).

Enzymatic Role in Neurophysiological Processes

Gamma-glutamylglycine has been found to influence the function of specific neuronal receptors. It acts as an antagonist to amino acid-evoked excitation in rat spinal cord, suggesting its role in modulating neurotransmitter activity (Schouenborg & Sjo¨lund, 1986).

Kinetic Characterization in Biochemical Reactions

The enzyme gamma-glutamyltranspeptidase (GGT), which is crucial in glutathione homeostasis, interacts with gamma-glutamylglycine. Detailed studies of GGT involve understanding its interaction with various substrates, including gamma-glutamylglycine, for insights into diseases like Parkinson's and diabetes (Castonguay et al., 2007).

Analysis in Pharmacological Applications

Gamma-glutamylglycine's role in pharmacology has been explored, particularly in how it interacts with and influences various receptors in the central nervous system. This includes its effect on amino acid-activated currents in neurons, providing insights for potential drug development (Marchenko, 1991).

Investigation in Enzyme Kinetics

Studies on gamma-glutamyltransferase, which acts on substrates including gamma-glutamylglycine, have provided important insights into its kinetic models. This understanding is crucial for devising optimal assay conditions for the enzyme in clinical chemistry (Solberg, Theodorsen, & Strømme, 1981).

Future Directions

Gamma-Glutamylglycine has been associated with various disorders including epilepsy, developmental delay, and birth defects . Future research could focus on exploring these associations further and investigating potential therapeutic applications .

properties

IUPAC Name

2-amino-5-(carboxymethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIJGUBIMXQCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Glutamylglycine

CAS RN

1948-29-4
Record name gamma-Glutamylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-L-.gamma.-glutamyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Glutamylglycine
Reactant of Route 2
Reactant of Route 2
gamma-Glutamylglycine
Reactant of Route 3
Reactant of Route 3
gamma-Glutamylglycine
Reactant of Route 4
Reactant of Route 4
gamma-Glutamylglycine
Reactant of Route 5
Reactant of Route 5
gamma-Glutamylglycine
Reactant of Route 6
Reactant of Route 6
gamma-Glutamylglycine

Citations

For This Compound
82
Citations
J Huang, B Zhao, SJ Weinstein… - BMC …, 2022 - bmcmedicine.biomedcentral.com
… choline, amino acid glutamate, long-chain polyunsaturated fatty acid (n6) arachidonate (20:4n6), and glutamyl amino acids gamma-glutamylglutamate, gamma-glutamylglycine, and …
Number of citations: 6 bmcmedicine.biomedcentral.com
F Nicoletti, JT Wroblewski, A Novelli… - Journal of …, 1986 - Soc Neuroscience
… -5- phosphonovaleric acid (APV) and gamma-glutamylglycine and, to a lesser extent, by 2,3-… kainic acid is antagonized by PDA and gamma- glutamylglycine, but it is almost unaffected …
Number of citations: 479 www.jneurosci.org
A Wendel, R Hahn, WG Guder - Current problems in clinical …, 1976 - europepmc.org
… Glycine and gamma-glutamylglycine were identified as the radio-active products. The results indicate that gamma-glutamyltransferase is able to split glutathione extracellularly in the …
Number of citations: 26 europepmc.org
C Priolo, D Khabibullin, E Reznik… - Proceedings of the …, 2018 - National Acad Sciences
Chromophobe renal cell carcinoma (ChRCC) accounts for 5% of all sporadic renal cancers and can also occur in genetic syndromes including Birt–Hogg–Dube (BHD) and tuberous …
Number of citations: 59 www.pnas.org
NK Dutta, JA Tornheim, KF Fukutani, M Paradkar… - Scientific reports, 2020 - nature.com
… A set of 4 metabolites (gamma-glutamylalanine, gamma-glutamylglycine, glutamine, and pyridoxate) identified treatment response with an AUC of 0.86. Pathway enrichment analyses of …
Number of citations: 28 www.nature.com
JMH Ffrench-Mullen - 1985 - elibrary.ru
… Gamma glutamylglycine blocked NMDA and kainate responses but not quisqualate responses. Since this pattern of pharmacologic sensitivity was surprising, a comparison of the …
Number of citations: 0 elibrary.ru
TJ McCOWN, BS Givens, GR Breese - Journal of Pharmacology and …, 1987 - ASPET
… Conversely, blockade of N-methyl-D-aspartic acid receptors in the inferior colliculus with L-3-amino-7-phosphonoheptanoic acid (100 ng) or gamma-glutamylglycine (200 ng) …
Number of citations: 37 jpet.aspetjournals.org
J Huang, AM Mondul, SJ Weinstein, A Derkach… - Cancer Research, 2018 - AACR
… In contrast, the serum dipeptide leucylglycine (OR=1.36, P=8.2×10 -5 ), and three gamma-glutamyl amino acids, including gamma-glutamylvaline, gamma-glutamylglycine and gamma-…
Number of citations: 1 aacrjournals.org
HG Infante, G O'Connor, M Rayman… - Journal of Analytical …, 2006 - pubs.rsc.org
… in the molecule) 18 lead to the hypothesis that the precursor ion might be a Se-glutathione species with a Se–S bridge between glutathione and Se-cysteinyl-gamma-glutamylglycine. A …
Number of citations: 38 pubs.rsc.org
JR Cunningham, MJ Neal - The Journal of Physiology, 1985 - Wiley Online Library
… D(‐)‐2‐Amino‐4‐phosphonobutyrate (APB) and D‐gamma‐glutamylglycine (D‐gamma‐GG) antagonized the actions of kainate on horizontal cell [3H]GABA release at concentrations …
Number of citations: 37 physoc.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.